molecular formula C9H10O2 B1584414 3,4-Dihydro-2H-1,5-benzodioxepine CAS No. 7216-18-4

3,4-Dihydro-2H-1,5-benzodioxepine

Cat. No. B1584414
CAS RN: 7216-18-4
M. Wt: 150.17 g/mol
InChI Key: CBXMULHQEVXJDI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepine is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The structure of this compound consists of a 6-7 membered benzodioxepin ring . The 7-membered aliphatic ring is in a half-chair like form . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.18 . It is typically stored in a dry room at normal temperature . The compound can exist in either liquid or solid form .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis of Substituted Derivatives : An easy Palladium-Catalyzed method provides access to substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines, which are recognized for their biological properties, including -adrenergic stimulants and bronchial dilator activity. Notably, these compounds are also related to antifungal strobilurins (Damez et al., 2001).

  • Antipsychotic Activity : New benzotriazepin-5(2H)-one derivatives synthesized from 3,4-dihydro-1H-benzo[e][1,2,4]triazepin have shown promising antipsychotic activity in evaluations, indicating the therapeutic potential of benzodioxepine derivatives in mental health treatments (Ibrahim et al., 2013).

Chemical and Spectroscopic Insights

  • Chemical Properties and Synthesis Methods : Studies have explored the synthesis and chemical properties of benzodioxepine derivatives, including methods for preparing cyclic acetals, dithioacetals, and benzodioxepines using sulfonated charcoal as a catalyst, demonstrating versatile synthetic routes (Patney, 1991).

  • Spectroscopic Analysis and Stability : Investigations into the spectroscopic properties and stereoelectronic stabilization in non-chair conformations of substituted-2,3-dihydro-1,4-benzodioxepins have provided insights into the structural dynamics and stability of these compounds, contributing to the understanding of their chemical behavior (Lachapelle & St-Jacques, 1988).

Antitumor Potential

  • Antitumor Agents : Novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, developed through microwave-induced synthesis, have shown remarkable activity against various human tumor cell lines, suggesting the potential of benzodioxepine derivatives in cancer therapy (Insuasty et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 3,4-Dihydro-2H-1,5-benzodioxepine are not available in the retrieved data, it’s worth noting that benzodioxepin derivatives are interesting compounds not only from synthetic and structural viewpoints, but also from a pharmacological one . This suggests potential future research directions in these areas.

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXMULHQEVXJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222500
Record name 2H-1,5-Benzodioxepin, 3,4-dihydro-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7216-18-4
Record name 3,4-Dihydro-2H-1,5-benzodioxepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7216-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,5-Benzodioxepin, 3,4-dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,5-Benzodioxepin, 3,4-dihydro-
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Record name 3,4-dihydro-2H-1,5-benzodioxepine
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Synthesis routes and methods

Procedure details

110 g of pyrocatechol, 276 g of potassium carbonate and 303 g of 1,3-dibromopropane were stirred at 120° C. for 48 hours in 800 ml of absolute dimethylformamide. The cooled suspension was filtered under suction, the residue was back-washed with ether and the filtrate was poured into 4 l of water. This was extracted with ether. The ether extract was washed twice with 3N sodium hydroxide and then neutral with water, dried over sodium sulfate and evaporated in vacuo. The residue (146.6 g) was distilled at 11 mm/118°-120° C. 61.9 g (41.2% of theory) of 3,4-dihydro-2H-1,5-benzodioxepine were obtained.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features and biological activities associated with 3,4-dihydro-2H-1,5-benzodioxepine derivatives?

A1: this compound derivatives are characterized by a seven-membered ring containing two oxygen atoms. Research indicates these compounds exhibit affinity for the serotonin 5-HT1A receptor []. This interaction suggests potential therapeutic applications in treating central nervous system disorders, including anxiety and depression [].

Q2: What synthetic approaches are commonly employed to obtain this compound and its derivatives?

A2: Several synthetic routes have been explored for the preparation of these compounds. One approach utilizes a condensation reaction between benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation []. Another method involves an allylation-epoxidation-cyclization-oxidation sequence []. Additionally, a palladium-catalyzed reaction provides access to substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines [].

Q3: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives, particularly concerning their affinity for the 5-HT1A receptor?

A3: While specific SAR data is limited within the provided research, the presence of an aryl piperazine moiety linked to the this compound core seems crucial for 5-HT1A receptor affinity []. Further studies exploring modifications to the aryl group (Ar), the length of the alkyl chain (n), and the presence of substituents on the piperazine ring could provide valuable insights into optimizing binding affinity and selectivity for this receptor.

Q4: Have any crystal structures of this compound derivatives been reported, and what insights do they provide into the compound's structural features?

A4: Yes, the crystal structure of this compound-7,8-dicarboxylic acid has been determined using X-ray diffraction []. This study revealed that the compound crystallizes in the monoclinic space group C2/c. The crystal structure provides valuable information on bond lengths, bond angles, and intermolecular interactions, aiding in understanding the compound's physical and chemical properties.

Q5: Beyond their potential therapeutic applications, are there other areas where this compound derivatives find use?

A5: this compound serves as a key intermediate in synthesizing analogs with diverse biological activities []. For instance, some derivatives act as β-adrenergic stimulants and exhibit bronchial dilator activity []. Additionally, the antifungal compounds strobilurins I and K are derived from the this compound scaffold, highlighting the versatility of this chemical structure [].

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